molecular formula C13H13FO2 B15313119 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid

1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B15313119
M. Wt: 220.24 g/mol
InChI Key: XQAZVRHHSDEKDU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a fluorophenyl group attached to a bicyclo[211]hexane ring system, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .

Chemical Reactions Analysis

1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.

    Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16)

InChI Key

XQAZVRHHSDEKDU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

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